molecular formula C17H13F2NO3S B2700663 3,4-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide CAS No. 2034332-90-4

3,4-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

Cat. No. B2700663
CAS RN: 2034332-90-4
M. Wt: 349.35
InChI Key: YVQHIGSFVVWXSN-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a synthetic compound that belongs to the class of benzamides. It has been extensively studied for its potential application in scientific research due to its unique properties.

Scientific Research Applications

Interplay of Structure and Reactivity

Difluorinated alkenoates exhibit unique reactivity with furan and substituted furans, facilitated by tin(IV) catalysts. The presence of fluorine atoms significantly influences the polar transition states and reaction mechanisms, highlighting the role of molecular structure in enhancing reactivity and enabling specific transformations. This finding is crucial for the synthesis of cyclic carbonates and the understanding of furan Diels-Alder reactions (Griffith et al., 2006).

Synthesis of Heterocyclic Compounds

The synthesis of 5,6‐dihydrothieno(and furo)pyrimidines demonstrates the utility of 3,4-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide derivatives in creating compounds with potential applications in pharmaceuticals and agrochemicals. These processes illustrate the versatility of furan and thiophene derivatives in constructing complex molecular architectures (Maruoka et al., 2001).

Enzymatic Resolution and Material Properties

The immobilization of enzymes for the kinetic resolution of racemic compounds, including those with furan-2 and thiophen-2 substituents, underscores the importance of specific molecular structures in biocatalysis and material science. This research demonstrates the impact of molecular modification on enzymatic activity and selectivity, relevant for industrial synthesis and the development of new materials (Brem et al., 2012).

Advanced Organic Materials and Polymers

The exploration of new fluorinated monomers for the synthesis of liquid crystalline polysiloxanes highlights the role of specific benzamide derivatives in designing materials with unique properties, such as high smectogen behavior and temperature-dependent phase transitions. This research contributes to advancements in materials science, particularly in the development of novel liquid crystal displays and optical devices (Bracon et al., 2000).

Photocatalysis and Solar Energy Conversion

The application in photocatalysis and solar energy conversion, exemplified by the synthesis of phenothiazine derivatives with various conjugated linkers, demonstrates how modifications in molecular structure can significantly affect the efficiency of dye-sensitized solar cells. This area of research is critical for the development of more efficient renewable energy technologies (Kim et al., 2011).

properties

IUPAC Name

3,4-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO3S/c18-12-6-5-11(9-13(12)19)16(21)20-10-17(22,14-3-1-7-23-14)15-4-2-8-24-15/h1-9,22H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQHIGSFVVWXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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